(3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol
Description
Properties
IUPAC Name |
(3S,4R)-4-(pyrazin-2-ylamino)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7-5-13-4-6(7)11-8-3-9-1-2-10-8/h1-3,6-7,12H,4-5H2,(H,10,11)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKVHEUKULBVAZ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine and oxolane derivatives.
Formation of the Pyrazine Derivative: The pyrazine derivative is synthesized through a series of reactions, including nitration, reduction, and amination.
Coupling Reaction: The pyrazine derivative is then coupled with an oxolane derivative under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazine derivatives.
Scientific Research Applications
(3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (3S,4R)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol with structurally or functionally related compounds, highlighting key differences in substituents, stereochemistry, and applications:
Key Observations:
Structural Diversity :
- The pyrazine-substituted oxolane distinguishes itself from sulfur- or piperazine-substituted analogs (e.g., and ). Pyrazine’s electron-deficient aromatic system may enhance binding to enzymes compared to thioether or piperazine groups.
- Compared to the anticancer compound in , the absence of a pyrrolotriazine ring in the target molecule suggests different target specificity.
Stereochemical Impact :
- The (3S,4R) configuration is shared with other bioactive oxolane derivatives (e.g., ), underscoring the importance of stereochemistry in receptor binding.
Biological Relevance: Inhibitor A () demonstrates that pyrazine-amino derivatives can modulate enzyme activity, supporting the hypothesis that the target compound may interact with similar biological targets, albeit with modified potency due to structural differences.
Research Findings and Implications
- Synthetic Accessibility : The oxolane backbone is synthetically versatile, as seen in rac-(3R,4R)-4-(propan-2-yloxy)oxolan-3-ol (), suggesting feasible routes for large-scale production of the target compound.
- Therapeutic Potential: Pyrazine-containing inhibitors () are effective in regulating tryptophan hydroxylase, a key enzyme in serotonin synthesis. The target compound’s pyrazine group positions it as a candidate for neurochemical or anticancer drug development.
- Crystallographic Analysis : SHELX software () could resolve the compound’s stereochemistry and intermolecular interactions, aiding in structure-activity relationship (SAR) studies.
Biological Activity
(3S,4R)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of heterocyclic compounds that can exhibit various pharmacological effects, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 166.18 g/mol. The compound features an oxolane ring substituted with a pyrazinyl group, which is known for its role in enhancing biological activity through interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cell growth and proliferation.
Case Studies and Research Findings
- Inhibition of Kinase Activity : Research indicates that derivatives of oxolane compounds can inhibit kinase activity effectively. For instance, compounds similar to this compound have shown promising results in inhibiting LRRK2 kinase, which is implicated in Parkinson's disease .
- Antimicrobial Properties : Some studies have reported that oxolane derivatives exhibit antimicrobial properties. For example, compounds containing pyrazine moieties have been linked to enhanced antibacterial activity against Gram-positive bacteria .
- Cytotoxic Effects : In vitro studies demonstrated that certain oxolane derivatives induce cytotoxicity in cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases .
Table 2: Summary of Biological Activities
| Activity | Observations |
|---|---|
| Kinase Inhibition | Effective against LRRK2 kinase |
| Antimicrobial Effects | Active against Gram-positive bacteria |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
